molecular formula C12H11N3 B166484 4-Aminoazobenzene CAS No. 60-09-3

4-Aminoazobenzene

Cat. No. B166484
CAS RN: 60-09-3
M. Wt: 197.24 g/mol
InChI Key: QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Description

4-Aminoazobenzene, also known as Aniline Yellow, is a compound used as a dye for lacquer, varnish, wax products, oil stains, and styrene resins . It is also used in insecticides and as an intermediate in the manufacture of Acid Yellow, diazo dyes, and indulines .


Synthesis Analysis

The synthesis of 4-Aminoazobenzene involves the reduction of nitrobenzene derivatives or the oxidation of aniline . Another method involves the Mills reaction . Further substitution of 4-aminobenzene with strong electron-withdrawing substituents, such as cyano or nitro groups, at the 4′ position yields pseudo-stilbene-type azobenzenes .


Molecular Structure Analysis

The molecular formula of 4-Aminoazobenzene is C12H11N3 . The structure-related bending behaviors of cocrystals of 4-Aminoazobenzene were found to be correlated to the dihedral angles between 4-Aminoazobenzene molecules and the bending faces .


Chemical Reactions Analysis

4-Aminoazobenzene can undergo photoisomerization from the more stable E form to the Z form . In a study, cocrystals of 4-Aminoazobenzene with a series of coformers containing pyridyl groups were designed to tune its photobending behavior and elasticity .


Physical And Chemical Properties Analysis

4-Aminoazobenzene forms yellow to tan crystals or orange needles . It has a melting point of 123-126 °C, a boiling point of >360 °C, and a density of 1.2828 (rough estimate) . It is slightly soluble in chloroform and methanol, and has a water solubility of 29.59mg/L at 25 ºC .

Scientific Research Applications

Role in Fundamental and Applied Research

Azobenzenes, including 4-Aminoazobenzene, have a central role in both fundamental and applied research . They have evolved from simple dyes to ‘little engines’ and have become ubiquitous in many aspects of our lives .

Use in Textiles, Cosmetics, Food, and Medicine

Azobenzenes are used in a wide range of industries, including textiles, cosmetics, food, and medicine . Their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability make them suitable for these applications .

Energy and Photonics

Azobenzenes are also used in the fields of energy and photonics . Their use continues to expand towards new high-tech applications .

Photopharmacology

The latest achievements in the synthesis of red-light-responsive azobenzenes have opened up emerging application areas in photopharmacology .

Photoswitchable Adhesives

Azobenzenes, including 4-Aminoazobenzene, are used in the creation of photoswitchable adhesives . This application takes advantage of their photoisomerization properties .

Biodegradable Materials for Drug Delivery

Azobenzenes are used in the development of biodegradable materials for drug delivery . Their biodegradability and photoswitching properties make them ideal for this application .

Photoinduced Surface Relief Grating Formation

4-Aminoazobenzene has been found to form photoinduced surface relief gratings (SRG) on its single crystal . This phenomenon is believed to be caused by mass transport induced by repetition of trans–cis and cis–trans isomerizations of the azobenzene chromophores .

Molecular Photoswitches

Due to their high photoisomerization efficiencies, azobenzenes and their functionalized derivatives, including 4-Aminoazobenzene, are used in a broad range of molecular photoswitches .

Mechanism of Action

Target of Action

4-Aminoazobenzene, also known as para-aminoazobenzene (p-AAB), is a type of azo compound that has been found to interact with various targets. One of the primary targets of 4-Aminoazobenzene is DNA . It has been reported that 4-Aminoazobenzene can form DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical . This interaction can lead to mutations and eventually cause cancer .

Mode of Action

The mode of action of 4-Aminoazobenzene involves its metabolic activation and subsequent interaction with DNA . Metabolic activation of 4-Aminoazobenzene leads to the formation of a reactive species that can bind to DNA, forming DNA adducts . This binding can interfere with normal DNA replication and transcription processes, leading to mutations .

Biochemical Pathways

The metabolism of 4-Aminoazobenzene involves several biochemical pathways. It is metabolized to form various products, including 4-(phenyldiazenyl)aniline and 1-[(4-aminophenyl)diazenyl]-2-naphthol . These metabolites can further interact with DNA and other cellular components, affecting various biochemical pathways .

Pharmacokinetics

It is known that 4-aminoazobenzene can be absorbed and distributed in the body, where it undergoes metabolic activation . The metabolites formed can interact with DNA and other cellular components, leading to various effects .

Result of Action

The interaction of 4-Aminoazobenzene and its metabolites with DNA can lead to the formation of DNA adducts, which can cause mutations and lead to the development of cancer . In addition to its carcinogenic effects, 4-Aminoazobenzene can also cause allergic skin reactions .

Action Environment

The action of 4-Aminoazobenzene can be influenced by various environmental factors. For example, the presence of metal salts or strong acids can sensitize 4-Aminoazobenzene, making it more likely to detonate . Furthermore, the pH of the environment can affect the binding affinity of 4-Aminoazobenzene to its targets . For instance, 4-Aminoazobenzene shows high affinity in acidic solutions, while no association was detected in neutral solutions .

Safety and Hazards

4-Aminoazobenzene is highly toxic and may be fatal if swallowed, inhaled, or absorbed through the skin . It is classified as a carcinogen and may cause an allergic skin reaction . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on the photomechanical behavior and elasticity of 4-Aminoazobenzene . The development of cocrystals of 4-Aminoazobenzene with various coformers has shown promise in tuning its photobending behavior and improving its elasticity . Another area of interest is the antimicrobial activity of azobenzene compounds, including 4-Aminoazobenzene .

properties

IUPAC Name

4-phenyldiazenylaniline
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InChI

InChI=1S/C12H11N3/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,13H2
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InChI Key

QPQKUYVSJWQSDY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N
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Molecular Formula

C12H11N3
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DSSTOX Substance ID

DTXSID6024460, DTXSID40859039
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Molecular Weight

197.24 g/mol
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Physical Description

4-aminoazobenzene appears as odorless brownish-yellow needles with bluish coating, or an orange powder. (NTP, 1992), Brownish-yellow solid with a bluish tint; [Merck Index] Yellow to tan or orange solid; [HSDB] Brown-yellow crystals; [MSDSonline]
Record name 4-AMINOAZOBENZENE
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Boiling Point

greater than 680 °F at 760 mmHg (NTP, 1992), Above 360 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Freely sol in alcohol, benzene, chloroform, ether, In water, 32 mg/L at 25 °C
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Density

1.05 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.0000014 [mmHg], 1.40X10-6 mm Hg at 25 °C
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Mechanism of Action

The profile of ras gene mutations in spontaneous CD-1 mouse liver tumors were compared with that found in liver tumors that were induced by a single ip injection of either 7,12-dimethylbenz(a)anthracene, 4-aminoazobenzene, N-hydroxy-2-acetylaminofluorene, or N-nitrosodiethylamine. By direct sequencing of polymerase chain reaction amplified tumor DNA, the carcinogen induced tumors were found to have much higher frequencies of ras gene activation than spontaneous tumors. Furthermore, each carcinogen caused specific types of ras mutations not detected in spontaneous tumors, including several novel mutations not previously associated with either the carcinogen or mouse hepatocarcinogenesis. For example, the model compound 7,12-dimethylbenz(a)anthracene is known to cause predominantly A to T transversions in Ha-ras codon 61 in mouse skin and mammary tumors, consistent with the ability of 7,12-dimethylbenz(a)anthracene to form bulky adducts with adenosine. The results demonstrate that the predominant mutation caused by 7,12-dimethylbenz(a)anthracene in mouse liver tumors is a G to C transversion in Ki-ras codon 13 (7,12-dimethylbenz(a)anthracene is also known to form guanosine adducts), illustrating the influence of both chemical and tissue specific factors in determining the type of ras gene mutations in a tumor. 4-Aminoazobenzene and N-hydroxy-2-acetylaminofluorene also caused the Ki-ras codon 13 mutation. In addition, we found that N-nitrosodiethylamine, 4-aminoazobenzene, and N-hydroxy-2-acetylaminofluorene all caused G to T transversions in the N-ras gene (codons 12 or 13). This is the first demonstration of N-ras mutations in mouse liver tumors, establishing a role for the N-ras gene in mouse liver carcinogenesis. Finally, comparison of the ras mutations detected in the direct tumor analysis with those detected after NIH3T3 cell transfection indicates that spontaneous ras mutations (in Ha-ras codon 61) are often present in only a small fraction of the tumor cells, raising the possibility that they may sometimes occur as a late event in CD-1 mouse hepatocarcinogenesis.
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Product Name

4-Aminoazobenzene

Color/Form

Brownish-yellow needles with bluish cast, Orange monoclinic needles from alcohol, Yellow to tan crystals

CAS RN

60-09-3, 25548-34-9
Record name 4-AMINOAZOBENZENE
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Melting Point

262 °F (NTP, 1992), 128 °C
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Synthesis routes and methods I

Procedure details

A chromium complex of ##STR1## Anthranilic acid→3-Methyl-1-phenyl-5-pyrazolone; then heat with chromium formate in formamide solution for 6 hr. at 113°-115° C. to form the chromium complex which contains 1 atom of chromium per 2 mol. dye.
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Synthesis routes and methods II

Procedure details

4-amino-2'-methylazobenzene; 4-amino-3'-methylazobenzene; 4-amino-4'-methylazobenzene; 4-amino-2'-methoxyazobenzene; 4-amino-3'-methoxyazobenzene; 4-amino-4'-methoxyazobenzene; 4-amino-2'-chloroazobenzene; 4-amino-3'-chloroazobenzene; 4-amino-4'-chloroazobenzene; 4-amino-2'-methoxy-4',6'-dimethylazobenzene; 4-aminoazobenzene-2'-sulfonic acid; 4-aminoazobenzene-3'-sulfonic acid; 4-aminoazobenzene-4'-sulfonic acid; 4-aminoazobenzene-2'-carboxylic acid; 4-aminoazobenzene-3'-carboxylic acid; 4-aminoazobenzene-4'-carboxylic acid; 4-aminoazobenzene-2',5'-disulfonic acid; 4-amino-5'-chloroazobenzene-2'-sulfonic acid; 4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid; 4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid; 4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid; 4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid; 4-aminoazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3,3'-disulfonic acid; 4-aminoazobenzene-3,4'-disulfonic acid; 4-aminoazobenzene- 3,2',5'-trisulfonic acid; 4-amino-5'-chloroazobenzene-3,2'-disulfonic acid; 4-aminoazobenzene-3-sulfonic acid; 4-amino-3-methylazobenzene-2'-sulfonic acid; 4-amino-3-methylazobenzene-3'-sulfonic acid; 4-amino-3-methylazobenzene-4'-sulfonic acid; 4-amino-3-methylazobenzene-2',5'-disulfonic acid; 4-amino-2-methylazobenzene-4'-sulfonic acid; 4-amino-2-methylazobenzene-3'-sulfonic acid; 4-amino-2-methylazobenzene-2',5'-disulfonic acid; 4-amino-3-methoxyazobenzene-3'-sulfonic acid; 4-amino-3-methoxyazobenzene-4'-sulfonic acid and 4-amino-3-methoxyazobenzene-2',5'-disulfonic acid.
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4-amino-2'-methoxy-4',6'-dimethylazobenzene
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4-aminoazobenzene-2'-sulfonic acid
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4-aminoazobenzene-2'-carboxylic acid
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4-aminoazobenzene-3'-carboxylic acid
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4-aminoazobenzene-2',5'-disulfonic acid
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4-amino-5'-chloroazobenzene-2'-sulfonic acid
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4-amino-2',5'-dichloroazobenzene-4'-sulfonic acid
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4-amino-4',6'-dichloroazobenzene-2'-sulfonic acid
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4-amino-4',6'-dimethylazobenzene-2'-sulfonic acid
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4-amino-2'-methyl-6'-chloroazobenzene-4'-sulfonic acid
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4-aminoazobenzene-3,2'-disulfonic acid
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4-aminoazobenzene-3,3'-disulfonic acid
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[Compound]
Name
4-aminoazobenzene- 3,2',5'-trisulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
4-amino-5'-chloroazobenzene-3,2'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Name
4-aminoazobenzene-3-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
4-amino-3-methylazobenzene-2'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
[Compound]
Name
4-amino-3-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
[Compound]
Name
4-amino-3-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 25
[Compound]
Name
4-amino-3-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 26
[Compound]
Name
4-amino-2-methylazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 27
[Compound]
Name
4-amino-2-methylazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 28
[Compound]
Name
4-amino-2-methylazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 29
[Compound]
Name
4-amino-3-methoxyazobenzene-3'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 30
[Compound]
Name
4-amino-3-methoxyazobenzene-4'-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 31
[Compound]
Name
4-amino-3-methoxyazobenzene-2',5'-disulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 32
Name
4-amino-2'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 33
Name
4-amino-3'-methoxyazobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 34
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 36
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 38

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminoazobenzene
Reactant of Route 2
Reactant of Route 2
4-Aminoazobenzene
Reactant of Route 3
Reactant of Route 3
4-Aminoazobenzene
Reactant of Route 4
4-Aminoazobenzene
Reactant of Route 5
Reactant of Route 5
4-Aminoazobenzene
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Aminoazobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.